ADX71441 is classified under the category of positive allosteric modulators, specifically targeting the gamma-aminobutyric acid B receptor. It is characterized by its ability to enhance the receptor's response to its natural ligand without directly activating the receptor itself. This unique mechanism of action potentially reduces side effects commonly associated with direct agonists.
The synthesis of ADX71441 involves several key steps:
Industrial production may optimize these routes for higher yield and purity, possibly incorporating continuous flow reactors and advanced purification techniques .
The molecular formula of ADX71441 is with a molecular weight of approximately 397.82 g/mol. The compound features a triazine ring structure, which is critical for its biological activity. The spatial arrangement of atoms within ADX71441 contributes to its interaction with the gamma-aminobutyric acid B receptor, facilitating its role as a positive allosteric modulator .
ADX71441 can undergo various chemical reactions, including:
The specific conditions and reagents used will dictate the major products formed during these reactions.
The mechanism of action of ADX71441 involves its binding to the gamma-aminobutyric acid B receptor, enhancing its response to endogenous neurotransmitters. This modulation leads to various physiological effects, including anxiolytic properties and pain relief. The compound's selectivity allows it to avoid many side effects associated with direct agonists, making it a promising candidate for therapeutic applications .
ADX71441 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in pharmaceutical formulations .
ADX71441 has been investigated for its potential therapeutic applications in several areas:
These applications highlight ADX71441's versatility as a therapeutic agent, warranting further clinical investigation .
GABAB receptors, class C G protein-coupled receptors (GPCRs), are widely distributed in the central and peripheral nervous systems and function as critical regulators of neurotransmitter release. Their activation produces inhibitory effects by modulating potassium and calcium channel activity. Dysregulation of GABAB signaling is implicated in multiple disorders:
Orthosteric agonists like baclofen clinically validate these therapeutic targets but face significant limitations (Table 1).
Table 1: Therapeutic Areas for GABAB Modulation Supported by Preclinical Data
Disorder Category | Specific Indications | Key Preclinical Models |
---|---|---|
Substance Use Disorders | Alcohol, nicotine, cocaine dependence | Alcohol self-administration (rats), nicotine withdrawal (mice) [2] [8] |
Visceral Disorders | Overactive bladder, interstitial cystitis | Acetic acid-induced bladder pain (rats), furosemide-induced OAB (mice) [4] [5] [9] |
Neurological Disorders | Anxiety, spasticity, chronic pain | Elevated plus maze (rats), rotarod (mice), acetic acid-writhing (mice) [1] [3] |
Orthosteric agonists (e.g., baclofen) directly bind the GABA site on GABAB receptors, causing full receptor activation irrespective of physiological context. This leads to three core limitations:
GABAB PAMs like ADX71441 bind to a topographically distinct allosteric site, enhancing receptor affinity and efficacy only when endogenous GABA is present. This "use-dependent" mechanism offers key advantages:
Table 2: Pharmacological Comparison of Baclofen vs. ADX71441
Parameter | Baclofen (Orthosteric Agonist) | ADX71441 (PAM) |
---|---|---|
Mechanism | Direct receptor activation | Potentiation of endogenous GABA activity |
Therapeutic Window | Narrow (dose-limiting sedation) | Wide (efficacy at 1–10 mg/kg, motor effects >30 mg/kg) [3] [5] |
Bladder Function | Moderate inhibition of detrusor contractions | Complete suppression of micturition reflex at 3 mg/kg [5] [9] |
Receptor Adaptation | High (tolerance in <7 days) | Low (no tolerance in chronic models) [1] [10] |
ADX71441 (chemical name: N-(5-(4-(4-chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-fluorophenyl)acetamide) emerged from Addex Therapeutics’ proprietary allosteric modulator discovery platform. Key milestones include:
Table 3: Key Development Milestones for ADX71441
Phase | Achievements | Significance |
---|---|---|
Discovery (Pre-2014) | Optimization of pharmacokinetics (t1/2 = 4–6 h in rats) and brain penetration (brain/plasma ratio = 0.8) [5] [9] | Established oral dosing feasibility |
Preclinical Proof-of-Concept (2014–2017) | Efficacy in 10+ rodent models: anxiety (elevated plus maze), OAB (guinea pig cystometry), addiction (alcohol self-administration) [1] [2] [5] | Validated multi-indication potential |
Clinical Development (2018–2023) | Phase I safety/tolerability completion; Phase II readiness for addiction indications [8] | Discontinued despite positive pharmacodynamic data [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: